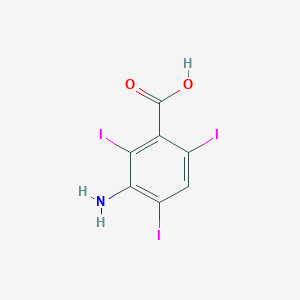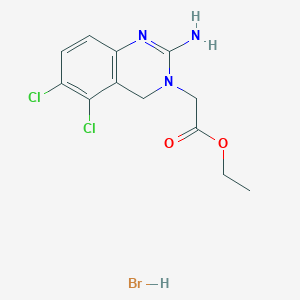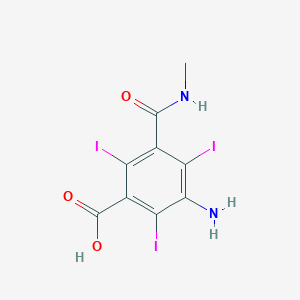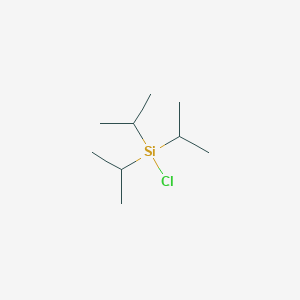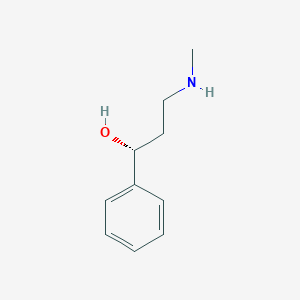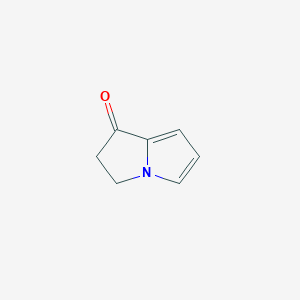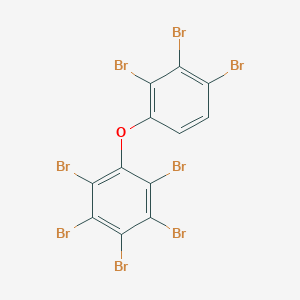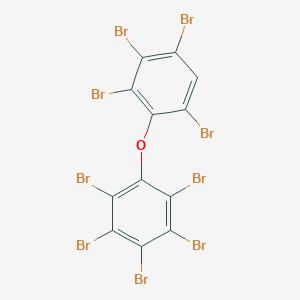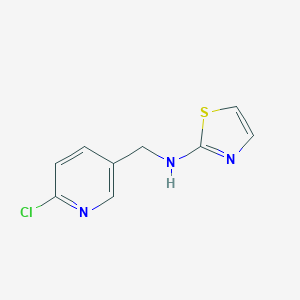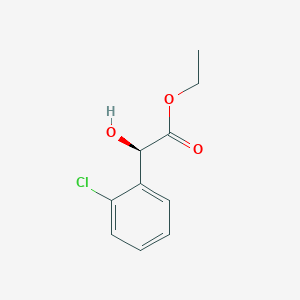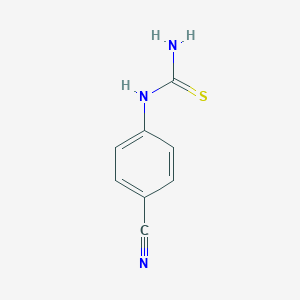
(4-Cyanophényl)thiourée
Vue d'ensemble
Description
(4-Cyanophenyl)thiourea, also known as (4-Cyanophenyl)thiourea, is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Cyanophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Cyanophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyanophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications biologiques
La thiourée et ses dérivés, y compris la (4-Cyanophényl)thiourée, sont devenus un point focal important dans le domaine de la synthèse organique pour leurs diverses applications biologiques . Elles sont connues pour leurs propriétés antibactériennes, antioxydantes, anticancéreuses, anti-inflammatoires, anti-Alzheimer, antituberculeuses et antipaludiques .
Synthèse organique
La thiourée a un large éventail d'utilisations dans les réactions de synthèse organique en tant qu'intermédiaires, ce qui en fait un composé incroyablement polyvalent . Elle est utilisée dans la synthèse d'imidoyl thiourées en tant qu'inhibiteurs non nucléosidiques de la transcriptase inverse .
Produits commerciaux
La thiourée est utilisée dans de nombreux produits commerciaux tels que les films photographiques, les colorants, les élastomères, les plastiques et les textiles .
Synthèse de médicaments
Synthèse d'inhibiteurs de la production de prostaglandine E2
La this compound est utilisée dans la synthèse d'inhibiteurs de la production de prostoglandine E2 via des composés 2-aminothiazole .
Synthèse de N-aroyl-N′-(4′-cyanophényl)thiourée
La N-benzoyl-N′-(4′-cyanophényl)thiourée et la N-(4-nitrobenzoyl)-N′-(4′-cyanophényl)thiourée ont été synthétisées avec un rendement élevé, via différentes applications de l'isocyanate d'aroyle et du 4-aminobenzonitrile .
Mécanisme D'action
Target of Action
Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . They have also been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .
Mode of Action
The crystal structure of a similar compound, n-benzoyl-n’-(4’-cyanophenyl)thiourea, was determined by an x-ray single-crystal technique and an intramolecular c=o…h-n hydrogen bond and intermolecular c=s…h-n and c=s…h-c hydrogen interactions were observed for the crystal structure . These interactions may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiourea derivatives have been used as chemosensors for anions such as f−, cn−, oac−, etc, and as a potentiometric sensor for heavy metals in analytical applications . This suggests that they may interact with these ions and affect related biochemical pathways.
Result of Action
Thiourea derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These effects suggest that the compound may have a broad range of molecular and cellular impacts.
Action Environment
It is known that environmental factors can widely affect the yield, percentage, and composition of organosulfur compounds . Therefore, it is plausible that environmental factors could influence the action of (4-Cyanophenyl)thiourea.
Analyse Biochimique
Cellular Effects
Thiourea derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule . This process is thought to contribute to the biological activity of these compounds .
Temporal Effects in Laboratory Settings
It is known that thiourea derivatives can undergo slow oxidation to form trioxides .
Dosage Effects in Animal Models
It is known that thiourea derivatives can have toxic effects at high doses .
Metabolic Pathways
It is known that thiourea derivatives can undergo oxidation at sulfur, which is thought to contribute to their biological activity .
Transport and Distribution
It is known that thiourea derivatives can be absorbed and excreted largely unchanged via the kidneys .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments , which may provide some insight into the potential subcellular localization of (4-Cyanophenyl)thiourea.
Propriétés
IUPAC Name |
(4-cyanophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMJROANUIRGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374104 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-55-7 | |
| Record name | (4-Cyanophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-cyanophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-cyanophenyl)thiourea interact with analytes like cyanide ions, and what are the downstream effects?
A1: (4-Cyanophenyl)thiourea derivatives often function as colorimetric sensors for specific analytes. For example, compounds like 4,4'-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide exhibit a selective color change upon interaction with cyanide ions []. This color change stems from a chemical reaction between the thiourea group and the cyanide ion, leading to a change in the molecule's electronic structure and consequently, its light absorption properties. This interaction allows for the naked-eye detection of cyanide, even in trace amounts [].
Q2: What is the structural characterization of (4-cyanophenyl)thiourea, including its molecular formula, weight, and key spectroscopic data?
A2: While the provided research focuses on derivatives of (4-cyanophenyl)thiourea, we can infer its basic characteristics. It has the molecular formula C8H7N3S and a molecular weight of 177.22 g/mol. Spectroscopically, it would exhibit characteristic peaks in NMR and IR corresponding to the aromatic ring, the cyano group (-C≡N), and the thiourea group (-NH-CS-NH-).
Q3: Can you explain the structure-activity relationship (SAR) concerning (4-cyanophenyl)thiourea derivatives and their sensing capabilities? How do structural modifications affect analyte selectivity?
A3: Researchers have explored the impact of structural modifications on the sensing abilities of (4-cyanophenyl)thiourea derivatives [, ]. Studies show that incorporating different signaling units, like Rhodamine B [], and altering the spacer groups between the (4-cyanophenyl)thiourea moieties influence both the sensitivity and selectivity towards specific analytes. For instance, while some derivatives show high selectivity for cyanide [], others demonstrate a distinct response to nerve agents like Soman and its simulant DCP [], highlighting the importance of precise structural design for targeted sensing applications.
Q4: What analytical techniques are commonly employed to characterize and study (4-cyanophenyl)thiourea and its derivatives?
A4: A range of analytical techniques are used to characterize (4-cyanophenyl)thiourea derivatives. These include:
- Spectroscopy: NMR (1H and 13C), FTIR, and UV-Vis spectroscopy are used for structural elucidation and to study analyte interactions [, , ].
- Electrochemistry: Cyclic voltammetry (CV) provides insights into the electrochemical behavior of these compounds, particularly the reduction potentials of functional groups like cyano and nitro substituents [, ].
- Chromatography & Mass Spectrometry: Techniques like gas chromatography-mass spectrometry (GC-MS) are crucial for identifying and quantifying reaction products, especially in the context of nerve agent detection [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


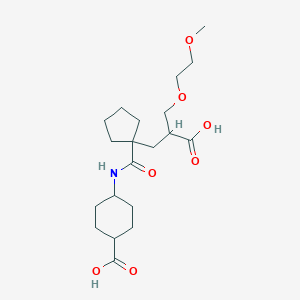
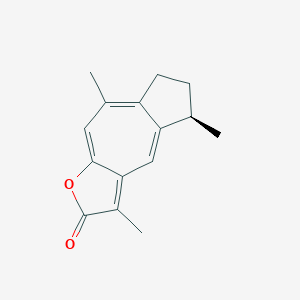
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
